4-chloro-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline
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Overview
Description
4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound with the molecular formula C20H22ClN5. It is characterized by the presence of a tetrazole ring, a cyclohexyl group, and a chlorinated aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclohexyl group is then introduced via a Grignard reaction or a similar organometallic approach. Finally, the chlorinated aniline is coupled to the tetrazole-cyclohexyl intermediate using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the cross-coupling reaction. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the tetrazole ring may yield a tetrazole oxide, while reduction of a nitro group would produce an amine .
Scientific Research Applications
4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The chlorine atom on the aniline ring may participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-(1-METHYLCYCLOHEXYL)ANILINE: Similar structure but lacks the tetrazole ring.
4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}BENZAMIDE: Contains a benzamide group instead of an aniline group.
Uniqueness
The presence of the tetrazole ring in 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H22ClN5 |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-chloro-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline |
InChI |
InChI=1S/C20H22ClN5/c1-15-5-11-18(12-6-15)26-19(23-24-25-26)20(13-3-2-4-14-20)22-17-9-7-16(21)8-10-17/h5-12,22H,2-4,13-14H2,1H3 |
InChI Key |
HSKADMMBVBXJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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